molecular formula C11H12BrN3O B12086673 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B12086673
M. Wt: 282.14 g/mol
InChI Key: KTGSDYIJJOJPDK-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative featuring a bromine substituent at the 4-position and a tetrahydro-2H-pyran-4-yl (THP) group at the 1-position. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring system, widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their stability and diverse reactivity. The THP group, a cyclic ether, likely enhances solubility in polar solvents compared to bulkier alkyl substituents, while the bromine atom may influence electronic properties and intermolecular interactions .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

4-bromo-1-(oxan-4-yl)benzotriazole

InChI

InChI=1S/C11H12BrN3O/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2

InChI Key

KTGSDYIJJOJPDK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C(C(=CC=C3)Br)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects, particularly in oncology. Research indicates that compounds with the benzo[d][1,2,3]triazole structure exhibit notable biological activities, including:

  • Anticancer Properties : Studies suggest that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole may interact with specific molecular targets involved in cancer pathways. The mechanism often involves hydrogen bonding and π–π stacking interactions with nucleic acids or proteins, influencing their activity and function.
  • Chemopreventive Effects : The compound has been associated with chemopreventive effects against various cancer types. This is primarily due to its ability to modulate signaling pathways that are crucial for cancer cell proliferation and survival.

Organic Synthesis

In organic synthesis, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole serves as a versatile intermediate. Its applications include:

  • Synthesis of Novel Compounds : The compound can be utilized as a building block for synthesizing other heterocyclic compounds or pharmacologically active molecules. It is often involved in multi-step organic reactions where palladium catalysts and boron reagents are common reagents.
  • Development of Functional Materials : The unique properties of this compound make it suitable for developing functional materials with specific electronic or optical characteristics. Its ability to form stable complexes with metals can be exploited in material science applications.

Structure-Activity Relationship Studies

The structural uniqueness of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole allows for extensive structure-activity relationship (SAR) studies. These studies help in understanding how variations in its structure can affect biological activity and chemical reactivity. For instance:

Compound Name Structural Features Similarity Index
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleContains a pyrazole ring instead of benzo[d][1,2,3]triazole0.90
5-Methyl-1H-benzo[d][1,2,3]triazoleA simpler benzo[d][1,2,3]triazole without the tetrahydropyran moiety0.90
4-Nitro-1H-benzotriazoleContains a nitro group instead of bromine0.70

This table illustrates the comparative analysis of similar compounds and highlights the distinctiveness of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole in terms of structural features and potential applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can participate in various binding interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Core Heterocycle Variations
  • Benzotriazole vs. Indazole/Thiazole Derivatives :
    While the target compound contains a benzotriazole core, describes an indazole derivative with a THP substituent. Indazoles, unlike benzotriazoles, contain a pyrazole ring fused to benzene, which alters electronic properties and hydrogen-bonding capabilities. The THP group in both compounds may similarly improve solubility, but the indazole’s NH group could enhance intermolecular hydrogen bonding .

  • Triazole-Thiones vs. Benzotriazoles :
    reports a triazole-thione derivative with bromophenyl and methylphenyl substituents. The thione (C=S) group introduces distinct IR absorptions (e.g., 1212 cm⁻¹) compared to the C-Br stretch (533 cm⁻¹) in the target compound. The absence of a sulfur atom in the target compound may reduce its polarity and alter reactivity .

Halogen and Alkyl/Aryl Substituents
  • Bromine vs. Chlorine: compares chloro and bromo isostructural derivatives, noting that bromine’s larger atomic radius may influence crystal packing via halogen-halogen interactions. For example, Br⋯Br contacts (3.59–3.65 Å) are observed in brominated triazoles , whereas chloro analogs may exhibit weaker Cl⋯Cl interactions.
  • THP vs. tert-Butyl Groups: The tert-butyl-substituted benzotriazole in (melting point 149–151°C) has higher steric bulk than the THP group.

Data Tables

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity
4-Bromo-1-(THP-4-yl)-1H-benzo[d][1,2,3]triazole (Target) Benzotriazole 4-Br, 1-THP Not reported Not available Unknown
4-Bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole 3-oxide Benzotriazole 4-Br, 1-tert-butyl, 3-oxide 149–151 IR: 2991, 1604 cm⁻¹; NMR: δ 144.1 (C) Not specified
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-triazole-3-thione Triazole-thione Bromophenyl, methylphenyl Not reported IR: 3319 (NH); NMR: δ 9.51 (s, triazole) Potential pharmaceutical
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-triazol-4-yl]ethanone Triazole 2-Br, 4-acetyl, bromophenyl Not reported Br⋯Br interactions (3.59–3.65 Å) Antimicrobial

Biological Activity

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H14BrN3O, characterized by the presence of a bromine atom, a tetrahydropyran ring, and a benzo[d][1,2,3]triazole moiety. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure

The structure of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole can be represented as follows:

C12H14BrN3O\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}

Antibacterial Activity

Research indicates that compounds containing the benzo[d][1,2,3]triazole structure exhibit significant antibacterial properties. A study highlighted that derivatives of triazoles show remarkable selectivity against various bacterial strains, including Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMIC (µg/mL)
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazoleE. coli16
5-Methyl-1H-benzo[d][1,2,3]triazoleB. subtilis8
4-Nitro-1H-benzotriazolePseudomonas aeruginosa32

The minimum inhibitory concentration (MIC) values indicate that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole exhibits effective antibacterial activity comparable to known antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds with the benzo[d][1,2,3]triazole moiety have been associated with chemopreventive and chemotherapeutic effects against various cancer cell lines. The mechanism of action typically involves interaction with specific molecular targets that influence biological pathways relevant to cancer progression .

Case Study: Anticancer Efficacy
In a recent study involving several derivatives of triazoles:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : The derivative exhibited significant cytotoxic effects with IC50 values in the low micromolar range.

The biological activity of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is attributed to its ability to form hydrogen bonds and π–π stacking interactions with nucleic acids and proteins. This interaction can influence their activity and function significantly .

Molecular Docking Studies

Molecular docking studies have shown that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These studies provide insights into the binding affinities and possible therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole, and what key challenges arise during synthesis?

The compound can be synthesized via multi-step reactions, typically starting with the formation of the benzotriazole core followed by functionalization. A common approach involves:

  • Core Formation : Cyclization of substituted benzene precursors with nitrating agents to form the triazole ring .
  • Bromination : Use of N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce the bromine substituent .
  • Tetrahydro-2H-pyran Introduction : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the tetrahydro-2H-pyran group .
    Key Challenges :
  • Regioselectivity : Competing bromination at alternative positions requires careful control of reaction conditions (e.g., solvent polarity, temperature) .
  • Purification : Column chromatography or recrystallization is often needed to isolate the product from byproducts like dibrominated analogues .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., distinguishing C4 vs. C5 bromination) and the presence of the tetrahydro-2H-pyran moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C11_{11}H12_{12}BrN3_{3}O has a theoretical MW of 294.03 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the spatial arrangement of substituents .
  • HPLC-PDA : Quantifies purity (>95% is typical for research-grade material) and detects trace impurities .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : The bromine substituent and aromatic core may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) due to potential exothermic decomposition .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step in the synthesis?

Key parameters include:

  • Catalyst System : Use Pd(PPh3_3)4_4 (2–5 mol%) with Cs2_2CO3_3 as a base in THF/H2_2O (3:1) at 80°C .
  • Ligand Effects : Bulky ligands (e.g., SPhos) improve steric control, reducing homocoupling byproducts .
  • Microwave Assistance : Reduces reaction time (30–60 min vs. 12–24 h conventionally) and increases yields by 10–15% .
    Data Contradictions : Some studies report lower yields (<50%) with electron-deficient boronic acids, necessitating pre-activation via trifluoroborate salts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

The bromine atom activates the triazole ring for SNAr via:

  • Electrophilicity Enhancement : The electron-withdrawing triazole and bromine groups create a partial positive charge at C4, facilitating attack by nucleophiles (e.g., amines, thiols) .
  • Leaving Group Ability : Bromine’s moderate leaving group capacity (vs. Cl or F) balances reactivity and stability in polar aprotic solvents (e.g., DMF) .
    Contradictions : Competing elimination pathways may dominate in strongly basic conditions (e.g., NaOH), forming dehydrohalogenated byproducts .

Q. How does the tetrahydro-2H-pyran substituent influence the compound’s biological activity in enzyme inhibition studies?

  • Hydrophobic Interactions : The pyran ring enhances binding to hydrophobic pockets in enzymes (e.g., kinases) .
  • Conformational Restriction : The chair conformation of the pyran group pre-organizes the molecule for target engagement, improving binding entropy .
    Case Study : Derivatives of this compound showed IC50_{50} values <1 µM against PI3Kα due to pyran-mediated π-stacking with Phe residue in the active site .

Q. How should researchers resolve contradictions in spectral data between computational predictions and experimental results?

  • DFT Calculations : Compare computed 1^1H NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify misassignments .
  • Isotopic Labeling : Use 15^{15}N-labeled analogues to confirm triazole nitrogen environments via 2D HSQC .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening, which computational models may overlook .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology .
  • Crystallization Control : Seeded crystallization with defined polymorphs ensures consistent particle size distribution .

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